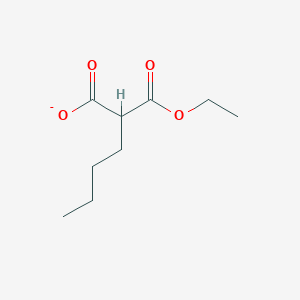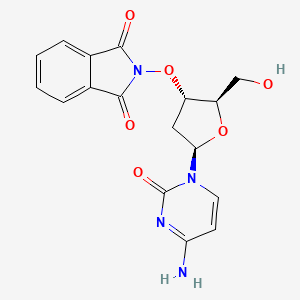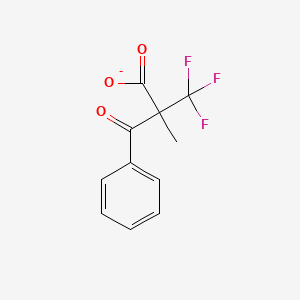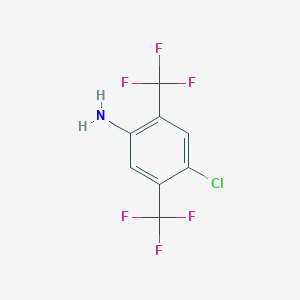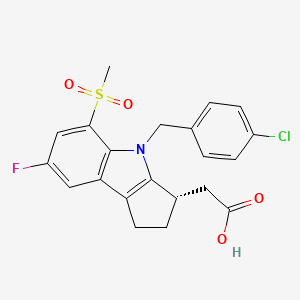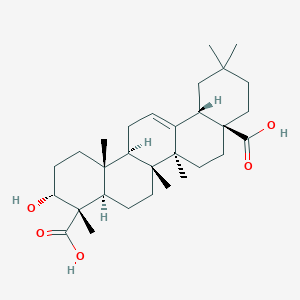
Stibine, tris(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stibine, tris(trifluoromethyl)-, also known as tris(trifluoromethyl)stibine, is a chemical compound with the formula C₃F₉Sb. It is a colorless, highly toxic gas that is used in various chemical applications. The compound is notable for its trifluoromethyl groups, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stibine, tris(trifluoromethyl)- typically involves the reaction of antimony trichloride (SbCl₃) with trifluoromethylating agents. One common method is the reaction of SbCl₃ with trifluoromethyl lithium (CF₃Li) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of stibine, tris(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Stibine, tris(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentafluoride (SbF₅) and other fluorinated products.
Reduction: Reduction reactions can convert stibine, tris(trifluoromethyl)- to lower oxidation state antimony compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include fluorine gas (F₂) and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Antimony pentafluoride (SbF₅) and other fluorinated antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Stibine, tris(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and in the study of trifluoromethylation reactions.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of stibine, tris(trifluoromethyl)- involves its ability to donate or accept electrons in chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing intermediates and transition states. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stibine (SbH₃): A simpler antimony hydride with different reactivity and applications.
Tris(trifluoromethyl)phosphine (P(CF₃)₃): A phosphorus analog with similar trifluoromethyl groups but different chemical behavior.
Tris(trifluoromethyl)arsine (As(CF₃)₃): An arsenic analog with comparable properties but distinct reactivity.
Uniqueness
Stibine, tris(trifluoromethyl)- is unique due to its combination of antimony and trifluoromethyl groups, which confer specific reactivity and stability
Eigenschaften
CAS-Nummer |
432-05-3 |
|---|---|
Molekularformel |
C3F9Sb |
Molekulargewicht |
328.78 g/mol |
IUPAC-Name |
tris(trifluoromethyl)stibane |
InChI |
InChI=1S/3CF3.Sb/c3*2-1(3)4; |
InChI-Schlüssel |
AOSPCIFYZZNPGG-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Sb](C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
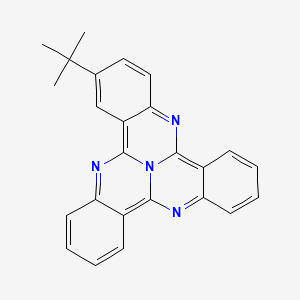
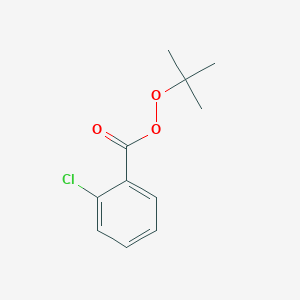
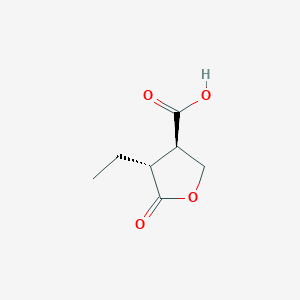
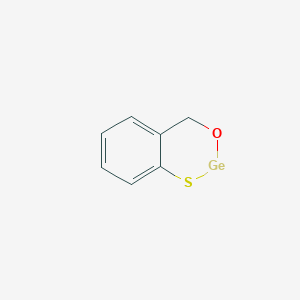
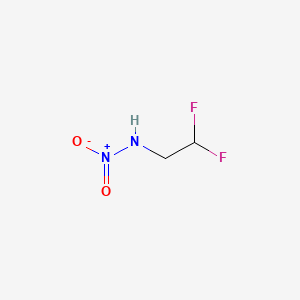
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
